Cetyldimethylamine-borane compd.
Description
Properties
CAS No. |
19047-99-5 |
|---|---|
Molecular Formula |
C18H42BN |
Synonyms |
Cetyldimethylamine-borane compd. |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Reduction Reactions
Cetyldimethylamine-borane is primarily utilized as a reducing agent in organic chemistry. It effectively reduces carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. The compound also facilitates the reduction of imines and oximes to amines, showcasing its versatility in functional group transformations.
Case Study: Reduction of Nitro Compounds
A study demonstrated that CDAB could reduce nitro compounds to amines under mild conditions. This reaction is particularly valuable in synthesizing pharmaceuticals where nitro groups are common intermediates. The efficiency of CDAB in these transformations makes it a preferred reagent over traditional reducing agents like lithium aluminum hydride due to its milder nature and lower reactivity .
Hydrogen Storage
Hydrogen Generation
Cetyldimethylamine-borane is explored for its potential in hydrogen storage and generation. When hydrolyzed, it releases hydrogen gas, making it a candidate for hydrogen fuel applications. The reaction can be represented as follows:This property is particularly significant in developing clean energy solutions where hydrogen serves as a fuel source .
Materials Science
Electroless Plating
CDAB is employed in electroless plating processes for metals and semiconductors. It acts as a reducing agent to deposit metal films on substrates without the need for an external electrical current. This application is crucial in fabricating electronic components where uniform metal coatings are required .
Medicinal Chemistry
Antineoplastic Activity
Research indicates that amine-boranes, including CDAB, possess cytotoxic properties against various cancer cell lines. The mechanism involves inhibiting DNA synthesis by targeting key enzymes involved in nucleotide metabolism, thus demonstrating potential as anticancer agents .
Case Study: In Vitro Studies
In vitro studies have shown that CDAB exhibits significant cytotoxicity against human tumor models. The compound's ability to disrupt cellular processes highlights its potential for further development into therapeutic agents .
Toxicological Studies
Despite its beneficial applications, cetyldimethylamine-borane has been associated with toxicity concerns. Studies have reported neurotoxic effects following exposure, necessitating careful handling and safety assessments . Understanding the toxicological profile is crucial for its safe application across industries.
Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Organic Synthesis | Reducing agent for carbonyls and nitro compounds | Effective under mild conditions; versatile reactions |
| Hydrogen Storage | Releases hydrogen upon hydrolysis | Potential clean energy solution |
| Materials Science | Used in electroless plating | Essential for uniform metal coatings |
| Medicinal Chemistry | Exhibits antineoplastic activity | Cytotoxic against cancer cell lines |
| Toxicological Studies | Associated with neurotoxic effects | Requires safety assessments |
Comparison with Similar Compounds
Comparison with Similar Amine-Borane Complexes
Trimethylamine-Borane
Molecular Formula : C₃H₁₂BN (CAS 75-22-9)
Molecular Weight : 72.95 g/mol
- Structural Differences : Trimethylamine-borane replaces the dimethylamine group with a bulkier trimethylamine ligand, increasing steric hindrance.
- Thermal Stability : Trimethylamine-borane exhibits higher thermal stability compared to DMAB, likely due to stronger B-N bonding and reduced steric strain .
Primary Alkylamine-Borane Adducts (CₓH₂ₓ₊₁NH₂BH₃)
General Formula : Variable alkyl chains (e.g., methyl to hexyl)
- Synthesis : Prepared via direct reaction of primary alkylamines with borane, yielding adducts with tunable chain lengths. For example, ethylamine-borane (C₂H₇N·BH₃) has a molecular weight of 59.91 g/mol .
- Decomposition Behavior : Shorter-chain adducts (e.g., methylamine-borane) decompose at lower temperatures (≈80°C) compared to DMAB (≈120°C), releasing H₂. Longer chains (e.g., hexylamine-borane) show delayed decomposition but reduced solubility in polar solvents .
- Applications: Investigated for hydrogen storage and as precursors to polyaminoboranes .
Aldimine-Borane Complexes
Example : Aromatic aldimine-triethylborane complexes (e.g., 4a–4e)
- Structural Features : Aldimine ligands (R–CH=N–R') coordinate with triethylborane, differing from DMAB’s amine-borane structure.
- Reactivity: These complexes are less stable than DMAB and primarily serve as intermediates in chiral amino alcohol synthesis .
Comparative Data Table
Preparation Methods
Borohydride and Ammonium Salt Reactions
The foundational method involves reacting sodium borohydride (NaBH₄) with dimethylammonium chloride in a solvent. Early approaches used water or liquid ammonia, but hydrolysis and low-temperature constraints limited yields. For example, in aqueous media, dimethylamine-borane yields rarely exceeded 70% due to BH₃ hydrolysis.
Example Procedure (US5565615A):
Solvent Systems and Temperature Optimization
Organic solvents like toluene or ethers mitigate hydrolysis but require antifoaming agents to manage hydrogen gas evolution. Temperatures between 10°C and 30°C balance reaction kinetics and borohydride stability.
Modern Advancements in Amine-Borane Synthesis
Tetrahydrofuran-Water Biphasic Systems (CN114075233B)
A 2022 Chinese patent introduced a one-step method using tetrahydrofuran (THF)-water mixtures and dimethylammonium dimethylcarbamate. This approach eliminates solid handling and improves reaction control:
Reaction Scheme :
Procedure :
Comparative Analysis of Solvent Efficacy
| Parameter | Aqueous System | THF-Water System |
|---|---|---|
| Solvent Polarity | High | Moderate |
| Max Yield | 98% | 89.05% |
| By-product Management | Filtration | Aqueous extraction |
| Temperature Range | 9–30°C | -10–40°C |
Adapting Methods for Cetyldimethylamine-Borane
Solvent Selection for Long-Chain Amines
Cetyldimethylamine’s hydrophobicity necessitates non-polar solvents. Toluene or hexane, combined with minimal polar co-solvents (e.g., THF), could enhance solubility. Antifoaming agents, such as alkylsulfonates, may mitigate foam from hydrogen evolution.
Reaction Stoichiometry and By-product Removal
A hypothetical synthesis might involve:
-
Reactants : Cetyldimethylammonium chloride + NaBH₄.
-
Solvent : Toluene/THF (4:1 v/v).
-
Conditions : 20–25°C, slow acid addition to minimize borohydride decomposition.
-
Work-up : Distillation to recover toluene, followed by cold filtration to isolate cetyldimethylamine-borane.
Challenges in Purification
-
Salt By-products : Sodium chloride or carbonate removal via water extraction.
-
Product Isolation : Crystallization from cooled organic phases or vacuum distillation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
